molecular formula C19H20N2O4 B5292961 N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B5292961
M. Wt: 340.4 g/mol
InChI Key: KEUAWEIYRIKSMD-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with the molecular formula C18H18N2O3. This compound is known for its unique structure, which includes a hydroxyethylamino group, a phenylprop-1-en-2-yl group, and a methoxybenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-aminoethanol with 4-benzylidene-2-phenyl-2-oxazolin-5-one to form an intermediate product. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylprop-1-en-2-yl group may interact with hydrophobic pockets in proteins, while the methoxybenzamide group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-16-9-7-15(8-10-16)18(23)21-17(19(24)20-11-12-22)13-14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3,(H,20,24)(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUAWEIYRIKSMD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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